2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol
Description
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]octane-5,6-diol |
InChI |
InChI=1S/C6H11NO3/c8-5-3-1-2-4(6(5)9)10-7-3/h3-9H,1-2H2 |
InChI Key |
VNBKWGFFPMSTQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1NO2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of Schiff bases with secondary amides of acetoacetic acid . The reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as preparative HPLC can be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield dicarbonyl compounds, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
Core Applications
- Medicinal Chemistry : The azabicyclo framework is known for its potential as a scaffold in developing pharmacologically active agents. Derivatives of bicyclic compounds can act on various biological targets, including receptors involved in neurological functions and pain modulation.
- Organic Synthesis : 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol is a versatile building block for synthesizing various biologically active compounds.
Biological Activities and Interactions
Research indicates that compounds within the bicyclic family exhibit significant biological activities, particularly in drug discovery contexts. Interaction studies often utilize techniques such as radiolabeled binding assays or surface plasmon resonance to evaluate the compound's interactions with receptors and enzymes relevant to pharmacological activity. These findings contribute to understanding how structural modifications affect biological efficacy.
Structural Comparisons
Various compounds share structural similarities with this compound, each with unique structural features and activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Azabicyclo[3.3.1]nonane | Contains nitrogen in a different ring | Often exhibits different biological activities |
| 4-Oxa-3-azabicyclo[3.3.1]nonane | Additional oxygen heteroatom | Potentially different reactivity profiles |
| 1-Azabicyclo[4.4.0]decane | Larger bicyclic system | Different pharmacological properties |
| 5-Hydroxy-3-azabicyclo[3.3.0]octane | Hydroxyl group addition | May enhance solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol to related bicyclic and tricyclic compounds, focusing on molecular structure, functional groups, and biological relevance.
Structural and Functional Group Comparisons
Key Observations :
- Functional Groups : The 3-oxo and carboxylic acid groups in increase electrophilicity and acidity compared to the diol, which may alter solubility and reactivity .
- Heteroatom Variations : Sulfur-containing bicyclo[3.2.0]heptane derivatives () are critical in β-lactam antibiotics, highlighting how heteroatom choice dictates pharmacological activity .
Physicochemical Properties
- Solubility : The diol groups in this compound likely improve water solubility compared to the lipophilic benzoyloxy and acetate groups in the tricyclic compound .
- Stability : The absence of ester or ketone groups in the parent compound may enhance stability under acidic or basic conditions relative to and .
Q & A
Q. Table 1: Comparative Reactivity of Substituents in Bicyclic Analogs
| Substituent (R) | Reaction Yield (%) | Bioactivity (IC₅₀, µM) | Reference |
|---|---|---|---|
| 4-MeO-Ph | 78 | 12.3 (Enzyme X) | |
| 2-Thienyl | 65 | 8.9 (Enzyme X) | |
| CF₃CO- | 82 | 15.6 (Cell Model Y) |
Q. Table 2: Stability Profile in Simulated Physiological Conditions
| Condition | Half-life (h) | Major Degradation Product | Reference |
|---|---|---|---|
| pH 1.2 (37°C) | 4.2 | Oxidized diol | |
| pH 7.4 (37°C) | 18.7 | Hydrolyzed oxa-aza bridge |
Key Methodological Insights
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers, critical for pharmacokinetic studies .
- Contradiction Resolution : Cross-validate synthetic protocols with independent labs and share raw spectral data (e.g., via Figshare) to address reproducibility issues .
- Advanced Characterization : Synchrotron-based X-ray diffraction resolves ambiguous electron density maps in complex bicyclic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
